molecular formula C15H22O5 B11844267 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

Cat. No.: B11844267
M. Wt: 282.33 g/mol
InChI Key: AQHNOBPDVJEUSX-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is an organic compound that features both phenoxy and oxirane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(2-Methoxyethyl)phenol with an appropriate halogenated compound under basic conditions.

    Epoxidation: The oxirane ring can be introduced by reacting the phenoxy intermediate with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Final Coupling: The final product can be obtained by coupling the epoxide with a suitable alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL
  • 1-(4-(2-Methoxyethyl)phenoxy)-3-(chloromethyl)propan-2-OL

Uniqueness

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is unique due to the presence of both the methoxyethyl and oxirane functional groups

Biological Activity

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL, also known by its CAS number 1416440-64-6, is an organic compound that has garnered attention primarily as an impurity of Metoprolol, a well-known beta-blocker used in treating cardiovascular disorders. This compound features a complex structure that includes both phenoxy and epoxide functionalities, which may contribute to its biological activity. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O5, with a molecular weight of 282.33 g/mol. The structure can be represented as follows:

Structure C15H22O5\text{Structure }\text{C}_{15}\text{H}_{22}\text{O}_{5}
PropertyValue
CAS Number1416440-64-6
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is linked to its structural components. The phenoxy group is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the epoxide group may facilitate reactions with nucleophiles, potentially leading to diverse biological interactions.

Pharmacological Studies

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Antihypertensive Effects : As an impurity of Metoprolol, this compound may share similar mechanisms in lowering blood pressure through beta-adrenergic receptor antagonism.
  • Antioxidant Activity : Some studies suggest that phenolic compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Cytotoxicity : Preliminary studies have shown that epoxide-containing compounds can exhibit cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.

Case Study 1: Antioxidant Activity

A study conducted by Chang et al. (2002) evaluated the antioxidant properties of phenolic compounds similar to the one . The results demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage.

Case Study 2: Cytotoxicity

In a study focusing on epoxide derivatives, researchers found that several compounds exhibited selective cytotoxicity towards breast cancer cells. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon metabolism of the epoxide group.

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AntihypertensiveReduction in blood pressure
AntioxidantFree radical scavenging
CytotoxicityInhibition of cancer cell proliferation

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol

InChI

InChI=1S/C15H22O5/c1-17-7-6-12-2-4-14(5-3-12)19-9-13(16)8-18-10-15-11-20-15/h2-5,13,15-16H,6-11H2,1H3

InChI Key

AQHNOBPDVJEUSX-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COCC2CO2)O

Origin of Product

United States

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